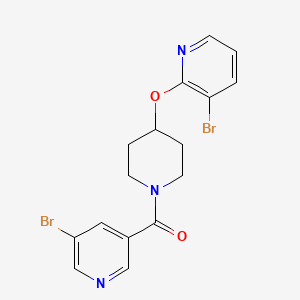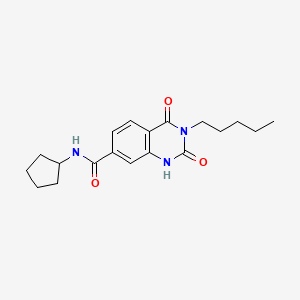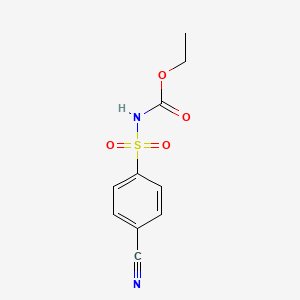
(4-((3-Bromopiridin-2-il)oxi)piperidin-1-il)(5-bromopiridin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15Br2N3O2 and its molecular weight is 441.123. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica de la (4-((3-Bromopiridin-2-il)oxi)piperidin-1-il)(5-bromopiridin-3-il)metanona:
Investigación Farmacéutica
Este compuesto se está explorando por su potencial como agente farmacológico. Su estructura única le permite interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos. Los investigadores están investigando su eficacia en el tratamiento de afecciones como la inflamación, el cáncer y los trastornos neurológicos .
Actividad Antimicrobiana
Los estudios han demostrado que los derivados de este compuesto presentan propiedades antibacterianas y antifúngicas significativas. Esto lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antimicrobianos, especialmente frente al aumento de la resistencia a los antibióticos .
Inhibición Enzimática
El compuesto se ha estudiado por su capacidad para inhibir enzimas específicas. Esta propiedad es particularmente útil en el desarrollo de tratamientos para enfermedades como la diabetes, donde la inhibición enzimática puede ayudar a regular los niveles de azúcar en sangre .
Síntesis Química
En el campo de la química orgánica, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su reactividad y estabilidad lo convierten en un intermedio valioso en la síntesis de diversos compuestos químicos.
Imagenología Biológica
Los investigadores están explorando el uso de este compuesto en la imagenología biológica. Sus propiedades químicas únicas le permiten utilizarse como marcador o sonda en técnicas de imagenología, lo que ayuda a visualizar procesos biológicos a nivel molecular .
Ciencia de los Materiales
La estructura y las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales. Se está estudiando su potencial aplicación en la creación de polímeros avanzados y otros materiales con propiedades específicas deseadas.
Investigación en Neurociencia
En neurociencia, este compuesto se está investigando por sus posibles efectos sobre el sistema nervioso central. Los estudios se centran en su capacidad para modular la actividad de los neurotransmisores, lo que podría conducir a nuevos tratamientos para los trastornos neurológicos .
Química Agrícola
El compuesto también se está explorando por su posible uso en la agricultura. Sus propiedades antimicrobianas lo convierten en un candidato para el desarrollo de nuevos pesticidas y fungicidas, que podrían ayudar a proteger los cultivos de diversas enfermedades .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUITPTXXZRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2500295.png)
![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)
![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)


![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)
![N-[(3-methoxyphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2500304.png)


![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
